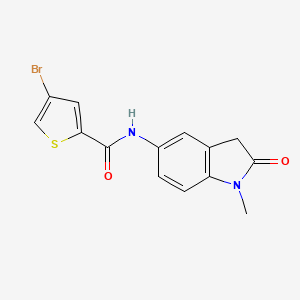![molecular formula C22H29N3O5S2 B2785042 4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide CAS No. 923210-96-2](/img/structure/B2785042.png)
4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H29N3O5S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality 4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Enzymatic Inhibition
4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide, due to its complex structure, may be related to the synthesis and inhibition studies of aromatic sulfonamides on carbonic anhydrase isoenzymes. Aromatic sulfonamides, including similar structures, have shown to inhibit carbonic anhydrase isoenzymes (hCA I, II, IV, XII) with nanomolar potency, indicating potential applications in medical chemistry for managing conditions associated with these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Potential
Compounds related to 4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide have been explored for their anticancer properties. Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share a similar structural complexity and feature sulfonyl and amide groups, displayed potent cytotoxic activity against various human cancer cell lines. These findings indicate the potential utility of such compounds in cancer therapy, highlighting their ability to induce apoptosis and arrest the cell cycle at the G1 phase (Ravichandiran et al., 2019).
Cardiac Electrophysiological Effects
The structural motif of N-substituted imidazolylbenzamides, closely related to the chemical structure of interest, has been studied for its cardiac electrophysiological activity. These compounds have demonstrated potency comparable to selective class III agents in vitro and in vivo models, suggesting their potential use in developing treatments for arrhythmias (Morgan et al., 1990).
Diels–Alder Reactions
N-Tosyl- and N-alkylidene-sulfonyl substituted derivatives, sharing similar sulfonyl functionalities, have been utilized in Diels–Alder reactions to generate tetrahydroquinoline and quinoline derivatives. This showcases the application of such compounds in complex organic syntheses, leading to structures that might have biological or pharmacological relevance (Consonni et al., 1996).
Prodrug Development
Research into prodrug forms for the sulfonamide group, which is a component of the chemical , has led to the creation of water-soluble amino acid derivatives of N-methylsulfonamides. These derivatives have been evaluated as potential prodrugs, providing insight into methods for enhancing the solubility and physiological stability of sulfonamide-based medications (Larsen, Bundgaard, & Lee, 1988).
作用機序
Target of Action
Compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold, which is present in the given compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq-based compounds interact with their targets in a way that leads to their biological activities .
Biochemical Pathways
Given the broad range of biological activities of thiq-based compounds, it can be inferred that multiple pathways could potentially be affected .
Result of Action
The diverse biological activities of thiq-based compounds suggest that they could have multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-24(4-2)32(29,30)21-11-9-19(10-12-21)22(26)23-14-16-31(27,28)25-15-13-18-7-5-6-8-20(18)17-25/h5-12H,3-4,13-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTIUJYGTYVWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)
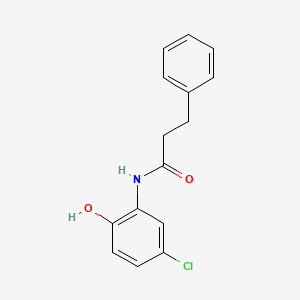
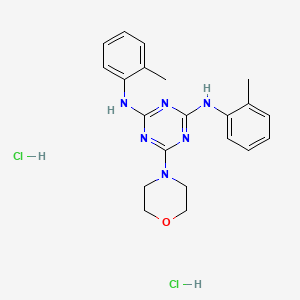
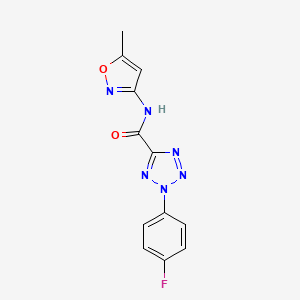
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)
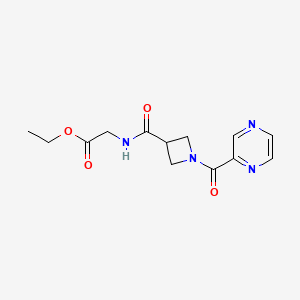
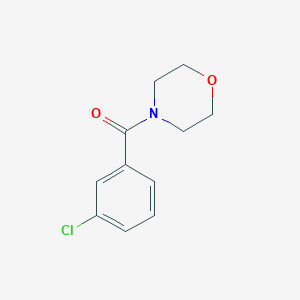
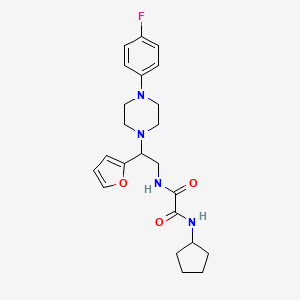
![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)
![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784973.png)
![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2784976.png)
